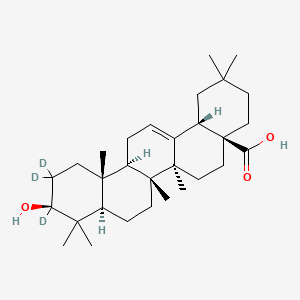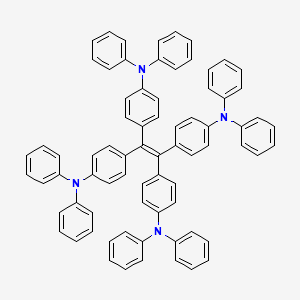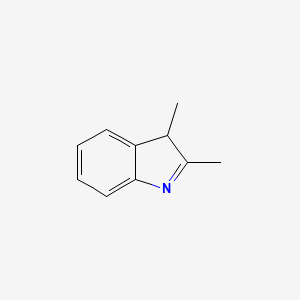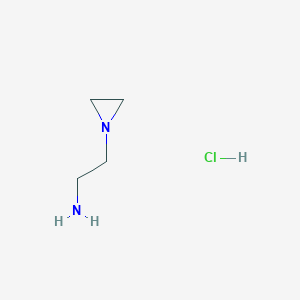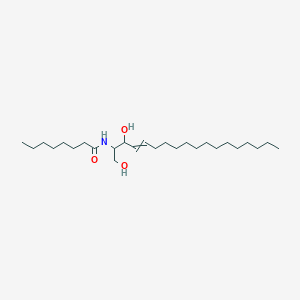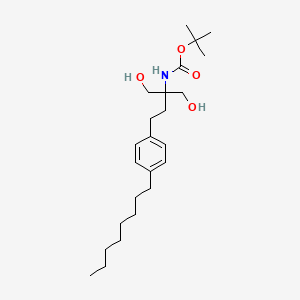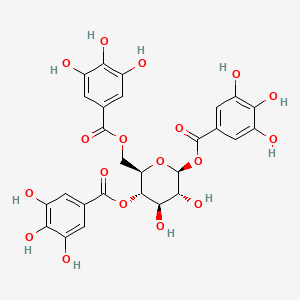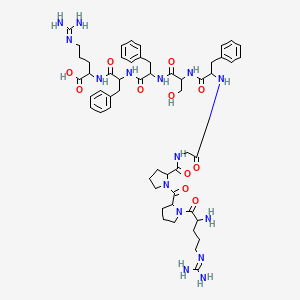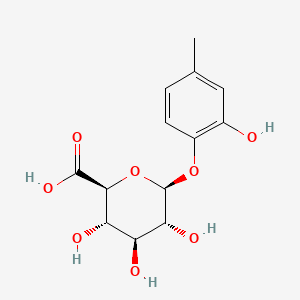
2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid is a glucuronated metabolite of dietary phenolic compounds. It is known for its role in the metabolism of phenolic substances in the human body. The compound has a molecular formula of C13H16O8 and a molecular weight of 300.26 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid typically involves the glucuronidation of 2-Hydroxy-4-methylphenol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferase enzymes, while chemical methods may involve the use of glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound is less common and typically relies on chemical synthesis methods. The process involves the protection of hydroxyl groups, selective glucuronidation, and subsequent deprotection steps to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of glucuronidation processes.
Biology: Investigated for its role in the metabolism of phenolic compounds in biological systems.
Medicine: Studied for its potential therapeutic effects and as a biomarker for dietary phenolic intake.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid involves its role as a glucuronidated metabolite. It is formed through the conjugation of glucuronic acid with 2-Hydroxy-4-methylphenol, facilitated by UDP-glucuronosyltransferase enzymes. This process enhances the solubility and excretion of phenolic compounds in the body .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxyphenyl beta-D-glucopyranosiduronic Acid
- 4-Methylphenyl beta-D-glucopyranosiduronic Acid
- 2-Hydroxy-4-methylphenyl sulfate
Uniqueness
2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid is unique due to its specific structure, which includes both a hydroxyl group and a methyl group on the phenyl ring, as well as a glucuronic acid moiety. This combination of functional groups contributes to its distinct chemical properties and biological activities .
Propiedades
Fórmula molecular |
C13H16O8 |
|---|---|
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxy-4-methylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C13H16O8/c1-5-2-3-7(6(14)4-5)20-13-10(17)8(15)9(16)11(21-13)12(18)19/h2-4,8-11,13-17H,1H3,(H,18,19)/t8-,9-,10+,11-,13+/m0/s1 |
Clave InChI |
PLHZIQGSGAGOQO-XPORZQOISA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
SMILES canónico |
CC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


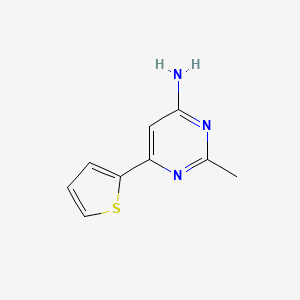
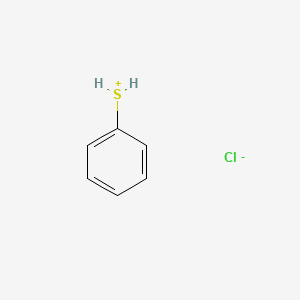
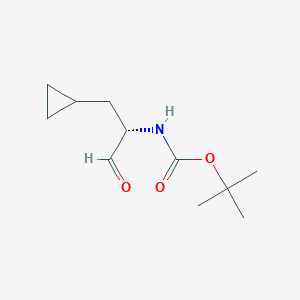
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)

